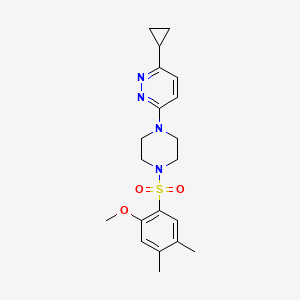

3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

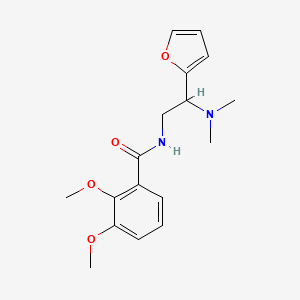

The compound “3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, a cyclopropyl group, which is a three-membered carbon ring, and a sulfonyl group attached to a dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .科学的研究の応用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Notably, 3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.

Boron Reagents in SM Coupling

This compound belongs to the class of boron reagents used in SM coupling. These reagents facilitate the transmetalation step, where nucleophilic organic groups transfer from boron to palladium. The specific mechanism of transmetalation remains an active area of research. Boron reagents are generally stable, environmentally benign, and readily prepared, contributing to the success of SM coupling reactions .

Borylation of Alkynes

3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine can undergo borylation reactions with alkynes. The addition of B–H over unsaturated bonds occurs with syn-selectivity and anti-Markovnikov regiochemistry. Researchers have developed methodologies to address over-borylation issues, ensuring selective mono-borylation of alkynes .

Oxidative Dehydroborylation

An oxidative dehydroborylation method employs a sacrificial aldehyde to revert over-borylated alkynes back to the mono-borylated form. This strategy enhances the synthetic utility of boron reagents in various transformations .

Availability

特性

IUPAC Name |

3-cyclopropyl-6-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-14-12-18(27-3)19(13-15(14)2)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYIIBOEMNDVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-6-(4-((2-methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2380898.png)

![1-(3,5-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2380900.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide](/img/structure/B2380902.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylbenzamide](/img/structure/B2380904.png)

![8-((4-Acetylphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380907.png)

![ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2380910.png)